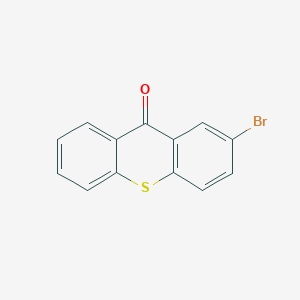

2-bromo-9H-thioxanthen-9-one

概要

説明

2-Bromo-9H-thioxanthen-9-one: is a heterocyclic compound with a thioxanthone core structure. It is characterized by the presence of a bromine atom at the second position of the thioxanthone ring. Thioxanthones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material sciences .

準備方法

Synthetic Routes and Reaction Conditions:

Classical Condensation: One common method involves the condensation of a salicylic acid with a phenol derivative.

Aryl Aldehyde with Phenol Derivative: Another approach uses an aryl aldehyde with a phenol derivative.

Salicylaldehyde with 1,2-Dihaloarenes: This method involves the reaction of salicylaldehyde with 1,2-dihaloarenes.

O-Haloarenecarboxylic Acid with Arynes: This approach uses an o-haloarenecarboxylic acid with arynes.

Industrial Production Methods:

化学反応の分析

Types of Reactions:

Substitution Reactions: 2-Bromo-9H-thioxanthen-9-one can undergo substitution reactions, particularly with nucleophiles.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride are used for reduction reactions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted thioxanthone derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfoxides and sulfones.

Reduction Products: Reduction can yield thioxanthene derivatives.

科学的研究の応用

Organic Synthesis

Role as an Intermediate:

2-Bromo-9H-thioxanthen-9-one is primarily utilized as an intermediate in the synthesis of various organic compounds. It is particularly significant in the development of dyes and pigments, enhancing color properties in textiles and plastics. The compound's reactivity allows it to participate in substitution reactions, where it can react with nucleophiles to form various derivatives.

Key Reactions:

- Substitution Reactions: The compound can undergo nucleophilic substitution with amines and thiols.

- Oxidation and Reduction: It can participate in oxidation reactions leading to sulfoxides and sulfones, and reduction reactions yielding thioxanthene derivatives .

Photochemical Applications

Photoinitiators:

this compound serves as a photoinitiator in polymerization processes. When exposed to light, it absorbs energy and enters an excited state, triggering chemical reactions essential for photopolymerization. This property is particularly useful in creating light-sensitive materials for applications in photography and imaging technologies .

Two-Photon Polymerization:

The compound has been shown to have excellent solubility and high two-photon absorption cross sections at wavelengths around 800 nm, making it suitable for advanced applications in two-photon polymerization techniques .

Biological Research

Fluorescent Probes:

In biological research, this compound is explored as a fluorescent probe for visualizing biological processes within live cells. Its ability to emit fluorescence upon excitation makes it valuable for detecting and quantifying proteins and other biomolecules in various assays .

Potential Therapeutic Applications:

Research indicates that thioxanthene derivatives may possess antitumor properties and could be developed into therapeutic agents targeting specific biological pathways. This potential makes them a focus in medicinal chemistry for developing new treatments .

Material Science

Advanced Materials Development:

The compound is investigated for its properties in creating advanced materials such as conductive polymers, which are crucial in electronics and energy storage devices. The unique structural characteristics of this compound contribute to its effectiveness in enhancing material properties .

Summary Table of Key Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for dyes/pigments; undergoes substitution reactions with nucleophiles |

| Photochemical Applications | Acts as a photoinitiator; used in two-photon polymerization |

| Biological Research | Functions as a fluorescent probe; potential antitumor agent |

| Material Science | Used in developing conductive polymers for electronics and energy storage |

Case Studies

-

Fluorescent Probes in Live Cell Imaging:

Researchers have utilized this compound to visualize cellular processes by employing its fluorescent properties. Studies demonstrated its effectiveness in tracking protein interactions within live cells, providing insights into dynamic biological mechanisms. -

Development of Photoinitiators:

A study focused on the use of thioxanthone derivatives, including this compound, as photoinitiators revealed their potential to enhance the efficiency of polymerization processes under UV light, leading to improved material properties in commercial applications. -

Antitumor Activity Research:

Investigations into the biological activity of thioxanthene derivatives have shown promising results regarding their potential as antitumor agents. This research is paving the way for new therapeutic strategies targeting cancer cells.

作用機序

The exact mechanism of action of 2-bromo-9H-thioxanthen-9-one is not fully understood. it is believed to exert its effects through the inhibition of DNA synthesis and mammalian topoisomerase type II . This inhibition can lead to the disruption of cellular processes, making it a potential antitumor agent .

類似化合物との比較

2,7-Dibromo-9H-thioxanthen-9-one: This compound has two bromine atoms and exhibits similar chemical properties.

2-Bromo-1,1’-biphenyl: Another brominated compound with comparable reactivity.

Uniqueness:

Selective Reactivity:

Biological Activity: Its potential as an antitumor agent and photosensitizer sets it apart from other similar compounds.

生物活性

Overview

2-Bromo-9H-thioxanthen-9-one is a sulfur-containing heterocyclic compound belonging to the thioxanthone family. It is characterized by a bromine atom at the second position of the thioxanthone core, which significantly influences its chemical behavior and biological properties. This compound has garnered attention for its diverse applications in medicinal chemistry, organic synthesis, and material sciences.

- Chemical Formula : CHBrOS

- Molecular Weight : Approximately 291.16 g/mol

- Structure : The thioxanthone structure comprises a fused ring system that enhances its reactivity and potential applications.

The biological activity of this compound primarily revolves around its role as a photoinitiator in photopolymerization processes. The mechanism can be summarized as follows:

- Energy Absorption : Upon exposure to light, the compound absorbs energy, transitioning to an excited state.

- Free Radical Generation : This excited state can lead to the formation of free radicals or cations, initiating polymerization reactions.

- Cellular Interaction : The generated reactive species may interact with cellular components, potentially disrupting normal cellular processes.

Antitumor Activity

Research indicates that thioxanthone derivatives, including this compound, exhibit potential as antitumor agents . Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .

Photodynamic Therapy (PDT)

The compound's ability to generate reactive oxygen species (ROS) upon light activation positions it as a candidate for use in photodynamic therapy , a treatment modality for various cancers. The ROS produced can selectively damage tumor cells while sparing surrounding healthy tissue .

Fluorescent Probes

In biological research, this compound has been utilized as a fluorescent probe for imaging studies. Its fluorescent properties allow for visualization of biological processes in live cells, aiding in the study of cellular dynamics and interactions .

Case Studies

- Antitumor Efficacy Study :

- Photodynamic Applications :

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 2 | Antitumor, photoinitiator |

| 2,7-Dibromo-9H-thioxanthen-9-one | Two bromine substituents | Similar reactivity |

| 2-Bromo-1,1'-biphenyl | Brominated biphenyl | Less biological activity |

特性

IUPAC Name |

2-bromothioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYDXFFMXDJBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312323 | |

| Record name | 2-Bromo-10-thiaxanthenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20077-10-5 | |

| Record name | 2-bromo-9H-thioxanthen-9-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-10-thiaxanthenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。